2-Methyl-3-(pyridin-4-YL)propanoic acid
Overview
Description
Scientific Research Applications
Synthetic Methodologies and Applications
Synthesis of Dabigatran Etexilate
A study details the synthesis of Dabigatran Etexilate, utilizing a precursor that shares a similar structural motif with 2-Methyl-3-(pyridin-4-yl)propanoic acid. This process highlights the compound's utility in complex organic syntheses, leading to medically significant outcomes (Cheng Huansheng, 2013).
Luminescent Properties of Novel Co-Crystals
Research on bispyridyl-substituted α,β-unsaturated ketones, closely related to the compound , demonstrates the ability to form co-crystals with interesting luminescent properties. This suggests potential applications in material science, specifically in the development of new luminescent materials (Hongjuan Li et al., 2015).
Catalytic Activities in Arylation
A study on N-heterocyclic carbene-PdCl complexes, incorporating pyridylalkyl carboxylate ligands related to this compound, showcases the compound's relevance in catalysis, particularly in enhancing arylation of oxazoles with aryl bromides. This indicates its potential in facilitating complex chemical transformations (Wei Chen, Jin Yang, 2018).
Mechanism of Action
Target of Action
It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Similar compounds are known to interact with their targets, leading to changes in cellular processes . For instance, indole derivatives have been found to inhibit the activity of certain enzymes, leading to their diverse biological activities .
Biochemical Pathways
Similar compounds are known to affect various biochemical pathways, leading to their diverse biological activities .
Result of Action
Similar compounds are known to have diverse biological activities, suggesting that they may have a wide range of molecular and cellular effects .
Action Environment
It is known that environmental factors can significantly influence the action of similar compounds .
Properties
IUPAC Name |
2-methyl-3-pyridin-4-ylpropanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-7(9(11)12)6-8-2-4-10-5-3-8/h2-5,7H,6H2,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGULNNXYUJYOSY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=NC=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.